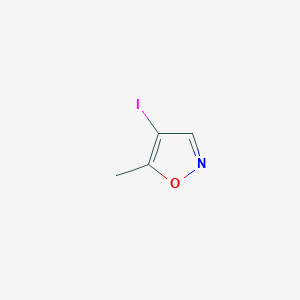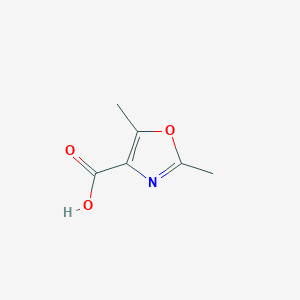
1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol" is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their diverse applications in materials science, pharmaceuticals, and organic electronics due to their unique photophysical and electrochemical properties.
Synthesis Analysis
The synthesis of carbazole derivatives typically involves condensation reactions. For instance, the synthesis of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol was achieved through the condensation of 1,3-diaminopropan-2-ol with 9-ethyl-9H-carbazole-3-carbaldehyde in absolute ethanol, resulting in excellent yield . This suggests that a similar synthetic route could be employed for the synthesis of "1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol," potentially using 9-ethyl-9H-carbazole-3-carbaldehyde and an appropriate amine with a methoxy-ethyl group.
Molecular Structure Analysis
Carbazole derivatives often undergo computational studies to analyze their molecular structure. The Schiff base mentioned in the first paper underwent computational studies at the DFT/B3LYP/6-311++G(d) level of theory, including molecular electrostatic potential (MEP), Mulliken charge, IR-B3LYP, and structure optimization . These techniques could be applied to "1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol" to gain insights into its electronic structure and reactivity.
Chemical Reactions Analysis
Carbazole compounds can participate in various chemical reactions. The synthesis of glass-forming 1,3-bis(carbazol-9-yl)propan-2-ol based monomers and polymers involved photopolymerization and dark polymerization, indicating that carbazole derivatives can be polymerized to form materials with specific properties . This implies that "1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol" may also be amenable to polymerization or other chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. The glass-forming monomers and polymers based on 1,3-bis(carbazol-9-yl)propan-2-ol exhibited a range of molecular weights, optical and photophysical properties, electrochemical behavior, and thermal stability . These properties are crucial for applications in optoelectronic devices and materials science. The compound , "1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol," would likely exhibit similar properties, which could be tailored through synthetic modifications.
Aplicaciones Científicas De Investigación
Organic Light Emitting Applications
One prominent area of application for carbazole-based molecules, closely related to 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol, is in organic light-emitting diodes (OLEDs). Carbazole units, particularly when structured as donor-acceptor (D-A) type materials, exhibit bipolar charge transport properties. These properties are critical in thermally activated delayed fluorescence (TADF) applications and as host materials in phosphorescence OLEDs. The unique electro-optical characteristics of carbazole-based compounds offer improved performance and efficiency in light-emitting devices (Ledwon, 2019).
Synthesis and Antioxidant Activity
Another significant area of research involves the synthesis of carbazole alkaloids and their evaluation for antioxidant activities. Studies have shown that carbazole alkaloids, such as carquinostatin A, carbazomadurin A, and carbazomadurin B, exhibit pronounced antioxidant properties. The phenolic carbazole core, particularly with hydroxyl groups at specific positions, plays a crucial role in their antioxidant activity. These findings suggest the potential of carbazole derivatives in designing novel antioxidants (Hieda, 2017).
Polycarbazole and Its Derivatives
Research on polycarbazole and its derivatives has been driven by the increasing demand for conductive polymers in various applications, including OLEDs, capacitors, and memory devices. Carbazole-based materials, due to their excellent synthetic versatility and electronic properties, have been extensively explored. Developments in the synthesis of carbazole-based polymers, particularly through chemical and electrochemical polymerization, have opened new avenues for their application in flexible and wearable electronic devices (Bekkar et al., 2020).
Propiedades
IUPAC Name |
1-carbazol-9-yl-3-(2-methoxyethylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-11-10-19-12-14(21)13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-9,14,19,21H,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCZRHTWUGFQOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389869 |
Source


|
| Record name | 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol | |
CAS RN |
436088-68-5 |
Source


|
| Record name | α-[[(2-Methoxyethyl)amino]methyl]-9H-carbazole-9-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306224.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306226.png)